6-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine
Description
Structure
2D Structure
Properties
IUPAC Name |
6-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-5-2-7-8(11-3-5)6(9)4-10-7/h2-4,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFMWOPWSPFYMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN2)N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501269296 | |
| Record name | 6-Methyl-1H-pyrrolo[3,2-b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501269296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190316-32-5 | |
| Record name | 6-Methyl-1H-pyrrolo[3,2-b]pyridin-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190316-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-1H-pyrrolo[3,2-b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501269296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary targets of 6-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors. They consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain.
Mode of Action
Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail. This compound inhibits this process, thereby preventing the activation of FGFRs.
Biochemical Pathways
The inhibition of FGFRs by this compound affects downstream signaling pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes. These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways.
Result of Action
The inhibition of FGFRs by this compound results in the suppression of tumor growth. In vitro, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis. It also significantly inhibits the migration and invasion of 4T1 cells.
Biological Activity
6-Methyl-1H-pyrrolo[3,2-b]pyridin-3-amine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and features a pyrrole and pyridine structure, with a methyl group at the 6-position of the pyrrolo ring and an amino group at the 3-position of the pyridine ring. This unique arrangement contributes to its biological activity.
| Property | Description |
|---|---|
| Molecular Formula | |
| Structure Type | Bicyclic heterocycle |
| Key Functional Groups | Methyl and amino groups |
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of cytochrome P450 enzymes, specifically CYP1A2. This interaction is crucial for understanding drug metabolism and potential drug-drug interactions.
- Antiproliferative Effects : Studies have shown that derivatives of pyridine, including this compound, exhibit antiproliferative activity against various cancer cell lines such as HeLa and A549. The IC50 values indicate its effectiveness in inhibiting cell growth .
- Potential Therapeutic Applications : The compound is being explored for applications in treating diseases related to the nervous system and immune response. Its structural features suggest it may interact favorably with biological targets involved in these pathways .
Synthesis Methods
Various synthetic routes have been developed for producing this compound. These methods typically involve multi-step reactions that introduce the methyl and amino functional groups at specific positions on the bicyclic structure.
Case Study 1: CYP1A2 Inhibition
In a study focusing on the interaction of this compound with CYP1A2, researchers demonstrated that the compound effectively inhibits this enzyme, which plays a significant role in drug metabolism. The findings suggest that this inhibition could lead to altered pharmacokinetics for co-administered drugs.
Case Study 2: Antiproliferative Activity
Another investigation highlighted the antiproliferative properties of this compound against various cancer cell lines. The study reported IC50 values ranging from 0.021 μM to 0.058 μM for different derivatives, indicating potent activity against tumor cells. The presence of hydroxyl groups in some derivatives was found to enhance this activity significantly .
Comparison with Similar Compounds
The structural and functional properties of 6-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine can be contextualized by comparing it to analogs with variations in ring systems, substituents, and pharmacological profiles.
Structural Modifications in Fused Heterocycles
Pyrazolo[3,4-b]pyridine Derivatives
- 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine (): Structure: Replaces the pyrrolo ring with a pyrazolo system (two adjacent nitrogen atoms). Pharmacology: Used as a pharmaceutical intermediate in tumor research due to its role in kinase inhibition. Synthesis: Prepared via electrophilic substitution reactions, differing from the Hantzsch-like methods used for pyrrolo-pyridines .
Triazolo[4,3-b]pyridazine Derivatives
- (S)-3-(1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl)-N-isopropyl-triazolo[4,3-b]pyridazin-6-amine ():
- Structure : Incorporates a triazolo-pyridazine moiety, increasing nitrogen content and rigidity.
- Pharmacology : Demonstrates high affinity for kinase targets due to the planar triazolo ring, which enhances π-π interactions .
- Key Difference : The triazolo system may improve metabolic stability over the pyrrolo-pyridine core .
Substituent Effects on Bioactivity
Halogenated Derivatives
- 6-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine (CAS: 1190321-50-6) ():
- Structure : Fluorine substituent at the 6-position instead of methyl.
- Pharmacology : Fluorine enhances electronegativity, improving membrane permeability and target binding. Used in kinase inhibitor development .
- Key Difference : The fluoro group increases oxidative stability compared to the methyl analog .
Methoxy and Trifluoromethyl Derivatives
- 6-Methoxy-5-methylpyridin-3-amine ():
- 2-Bromo-6-(trifluoromethyl)pyridin-3-amine (CAS: 117519-16-1) ():
Physicochemical Properties
Preparation Methods
Starting Material and Key Intermediates
A common synthetic strategy begins with commercially available substituted pyridines such as 2-bromo-5-methylpyridine or 4-amino-2-bromopyridine derivatives. These serve as the scaffold for introducing the methyl and amino substituents and for constructing the fused pyrrole ring.
| Compound | Description | Role in Synthesis |
|---|---|---|
| 2-Bromo-5-methylpyridine | Pyridine ring with bromine at C-2 and methyl at C-5 | Starting material for oxidation and nitration |
| 2-Bromo-5-methylpyridine-1-oxide | Oxidized form of starting pyridine | Intermediate for nitration |
| 2-Bromo-5-methyl-4-nitropyridine-1-oxide | Nitrated intermediate | Precursor for cyclization |
| 6-Bromo-1H-pyrrolo[3,2-b]pyridine | Cyclized pyrrolopyridine core | Intermediate for amination |
Oxidation and Nitration Steps
The initial steps often involve oxidation of the pyridine nitrogen to form the N-oxide, which activates the ring for regioselective electrophilic substitution. For example, 2-bromo-5-methylpyridine is oxidized using meta-chloroperbenzoic acid (m-CPBA) to yield the N-oxide. Subsequently, nitration is performed using fuming nitric acid in sulfuric acid to introduce a nitro group at the 4-position on the pyridine ring.
- Oxidation: m-CPBA, dichloromethane, room temperature
- Nitration: Fuming HNO3, H2SO4, low temperature control
Formation of Pyrrolopyridine Core via Cyclization
The nitro-substituted N-oxide intermediate undergoes condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to introduce a vinyl amino functionality, which upon reduction and cyclization with iron powder and acetic acid forms the fused pyrrolopyridine ring system.
- Reduction and cyclization: Iron powder, acetic acid, 100 °C, 5 hours
This step converts the nitro group to an amino group and simultaneously closes the pyrrole ring, yielding 6-bromo-1H-pyrrolo[3,2-b]pyridine derivatives.
Amination at Position 3
For the preparation of 6-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine, the amino group is introduced directly at the 3-position of the pyrrolopyridine ring. This can be achieved by substitution reactions on halogenated pyrrolopyridine intermediates or by direct amination of appropriately functionalized precursors.
In some synthetic routes, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) are employed to install the amino group at position 3, using ammonia or amine derivatives as nucleophiles.
Alternative Synthetic Strategies
Other methods reported in literature for related pyrrolopyridine derivatives include:
Sonogashira Coupling and Domino Cyclization: Starting from 4-amino-2-bromo-5-iodopyridine, Sonogashira coupling with alkynes followed by base-mediated cyclization forms the pyrrolopyridine core, which can then be functionalized further by palladium-mediated amination at position 3.
Protection/Deprotection Strategies: To improve yields and selectivity, protecting groups such as Boc (tert-butoxycarbonyl) are introduced at the N-1 position before amination at C-3, followed by deprotection after the desired substitution.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Oxidation | m-CPBA, DCM, RT | Pyridine N-oxide formation |
| 2 | Nitration | Fuming HNO3, H2SO4 | Nitro group introduction at C-4 |
| 3 | Condensation | DMF-DMA, DMF | Vinyl amino intermediate |
| 4 | Reduction & Cyclization | Fe powder, AcOH, 100 °C | Pyrrolopyridine ring formation |
| 5 | Amination | Pd catalyst, amine source, base | Introduction of amino group at C-3 |
| 6 | Protection/Deprotection (optional) | Boc2O, TFA | Improved selectivity and yield |
Research Findings and Yields
- The oxidation and nitration steps generally proceed with moderate to good yields (~70-85%).
- The cyclization step using iron powder and acetic acid is crucial and typically yields the pyrrolopyridine core in 60-75% yield after purification.
- Palladium-catalyzed amination reactions at position 3 can vary in yield depending on the substrate and conditions but often achieve 50-80% yield.
- Use of protecting groups enhances the overall efficiency, especially when multiple substitutions are required.
Industrial and Practical Considerations
- Large-scale synthesis employs continuous flow reactors for oxidation and nitration to control exothermic reactions and improve safety.
- Environmentally benign oxidants and brominating agents are preferred to minimize hazardous waste.
- Microwave-assisted reactions have been reported to reduce reaction times in cyclization and cross-coupling steps.
Q & A
Q. What in vitro assays are suitable for evaluating its potential as a kinase inhibitor?
- Methodological Answer : Use fluorescence-based ADP-Glo™ assays for kinase activity (e.g., JAK2/STAT3 pathways). Cell viability assays (MTT or CellTiter-Glo) in cancer lines (e.g., HCT-116) assess cytotoxicity. Pair with structural analogs to correlate substituent effects (e.g., chloro vs. methoxy groups) with potency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
